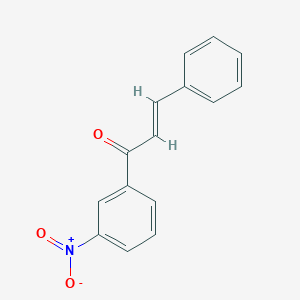

1-(3-Nitrophenyl)-3-phenylprop-2-en-1-one

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 186962. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(E)-1-(3-nitrophenyl)-3-phenylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO3/c17-15(10-9-12-5-2-1-3-6-12)13-7-4-8-14(11-13)16(18)19/h1-11H/b10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJXRQBATDWPDNF-MDZDMXLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60420806 | |

| Record name | (E)-1-(3-nitrophenyl)-3-phenylprop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60420806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16619-21-9 | |

| Record name | NSC186962 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186962 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (E)-1-(3-nitrophenyl)-3-phenylprop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60420806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-Nitrophenyl)-3-phenyl-2-propen-1-one | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SU4XUE585D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(3-Nitrophenyl)-3-phenylprop-2-en-1-one via Claisen-Schmidt Condensation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(3-Nitrophenyl)-3-phenylprop-2-en-1-one, a chalcone derivative, through the Claisen-Schmidt condensation. This document details the experimental protocol, quantitative data, and key mechanistic and workflow diagrams to support research and development in medicinal chemistry and drug discovery.

Introduction

Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. The compound this compound, also known as 3'-nitrochalcone, is of significant interest due to the presence of the nitro functional group, which can modulate its chemical and biological properties. The Claisen-Schmidt condensation is a reliable and widely used method for the synthesis of chalcones, involving the base-catalyzed reaction between an aromatic aldehyde and a ketone.

Quantitative Data

The following tables summarize the key quantitative data for the reactants and the product, this compound.

Table 1: Physicochemical Properties of Reactants

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State at STP |

| 3-Nitroacetophenone | C₈H₇NO₃ | 165.15 | Yellow solid |

| Benzaldehyde | C₇H₆O | 106.12 | Colorless liquid |

Table 2: Physicochemical and Spectroscopic Data of this compound

| Property | Value |

| Molecular Formula | C₁₅H₁₁NO₃ |

| Molecular Weight | 253.25 g/mol [1] |

| Melting Point | 145–147 °C[2] |

| Appearance | White to pale yellow solid |

| FTIR (cm⁻¹) | ~1650 (C=O), ~1523 (C=C), ~1345 (N-O), ~983 (trans C=C)[2] |

| ¹H NMR (DMSO-d₆, ppm) | δ ≈ 8.58 (s, 1H), 8.25–8.22 (m, 3H), 7.92 (t, 1H), 7.83 (t, 1H), 7.74 (d, 1H), 7.70 (t, 1H), 7.57 (d, 1H, J = 16.3 Hz), 7.51 (d, 1H, J = 16.3 Hz)[2] |

| ¹³C NMR (DMSO-d₆, ppm) * | δ ≈ 192.6, 148.7, 147.0, 143.6, 136.3, 135.6, 135.0, 134.9, 132.0, 130.8, 129.5, 128.6, 125.4, 125.0, 123.9[2] |

Note: The provided FTIR, ¹H NMR, and ¹³C NMR data are for the closely related compound (E)-1-(2-nitrophenyl)-3-(3-nitrophenyl)prop-2-en-1-one and are presented here as a reference for the expected spectral characteristics of this compound.

Experimental Protocol

This section outlines a detailed methodology for the synthesis of this compound based on established Claisen-Schmidt condensation procedures.

Materials:

-

3-Nitroacetophenone

-

Benzaldehyde

-

Ethanol (95%)

-

Sodium Hydroxide (NaOH)

-

Distilled water

-

Dichloromethane

-

n-Hexane

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice-salt bath

-

Büchner funnel and filter paper

-

Beakers

-

Graduated cylinders

-

Thin-layer chromatography (TLC) apparatus

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 10 mmol of 3-nitroacetophenone in 10 mL of ethanol.

-

Base Addition: Cool the solution in an ice-salt bath and add 6 mL of a 1.0 M sodium hydroxide solution dropwise while stirring.

-

Aldehyde Addition: Continue stirring for 15 minutes, then add 10 mmol of benzaldehyde to the reaction mixture.

-

Reaction: Allow the mixture to stir at room temperature for 3 hours. The progress of the reaction should be monitored by TLC.

-

Precipitation and Filtration: Upon completion of the reaction, pour the mixture into a beaker containing crushed ice and water. The crude product will precipitate. Collect the solid by vacuum filtration using a Büchner funnel and wash thoroughly with cold water to remove excess NaOH.

-

Purification: Recrystallize the crude product from a solvent pair of dichloromethane and n-hexane to obtain the purified this compound.

-

Drying and Characterization: Dry the purified crystals and determine the yield, melting point, and characterize by spectroscopic methods (FTIR, ¹H NMR, ¹³C NMR).

Mandatory Visualizations

Diagram 1: Claisen-Schmidt Condensation Mechanism

Caption: Mechanism of the Claisen-Schmidt condensation reaction.

Diagram 2: Experimental Workflow

Caption: Workflow for the synthesis of this compound.

References

Physical and chemical properties of 1-(3-Nitrophenyl)-3-phenylprop-2-en-1-one.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-(3-Nitrophenyl)-3-phenylprop-2-en-1-one, a chalcone derivative of significant interest in medicinal chemistry. This document details the compound's structural and physicochemical characteristics, experimental protocols for its synthesis and analysis, and insights into its biological activities and potential therapeutic applications.

Core Compound Properties

This compound, also known as 3'-nitrochalcone, is an α,β-unsaturated ketone featuring two aromatic rings connected by a three-carbon bridge.[1] The presence of a nitro group on one of the phenyl rings significantly influences its electronic properties and biological reactivity.[1]

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| IUPAC Name | This compound | [2] |

| Synonyms | 3'-Nitrochalcone, m-nitrobenzalacetophenone | [2][3] |

| CAS Number | 16619-21-9 | [3] |

| Molecular Formula | C₁₅H₁₁NO₃ | [2][3] |

| Molecular Weight | 253.25 g/mol | [2] |

| Appearance | Pale yellow solid | [4] |

| Melting Point | 135-136 °C | [4] |

| Exact Mass | 253.0739 g/mol | [2] |

Spectral Data

The structural characterization of this compound is supported by various spectroscopic techniques. The following tables present typical spectral data for this compound.

¹H NMR Spectral Data (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.29-8.25 | m | 2H | Aromatic protons |

| 8.05-8.03 | m | 2H | Aromatic protons |

| 7.84-7.78 | m | 3H | Aromatic protons |

| 7.66-7.61 | m | 2H | Aromatic protons |

| 7.55-7.52 | m | 2H | Aromatic protons |

Note: Specific peak assignments may vary based on the solvent and instrument used.

¹³C NMR Spectral Data (CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 188.81 | C=O |

| 147.67 | C-NO₂ |

| 140.66 | Aromatic C |

| 140.36 | Aromatic C |

| 136.71 | Aromatic C |

| 132.60 | Aromatic C |

| 128.43 | Aromatic C |

| 128.06 | Aromatic C |

| 127.84 | Aromatic C |

| 125.11 | Aromatic C |

| 123.36 | Aromatic C |

Note: The provided NMR data is representative and should be confirmed through experimental analysis.

FT-IR Spectral Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 1650 | C=O stretching (conjugated ketone) | [5] |

| 1518 | Asymmetric NO₂ stretching | [5] |

| 1444 | Symmetric NO₂ stretching | [5] |

| ~1600 | C=C stretching (aromatic) | [6] |

Mass Spectrometry Data

| m/z | Assignment | Reference |

| 253.0739 | [M]⁺ (Exact Mass) | [2] |

Experimental Protocols

Synthesis via Claisen-Schmidt Condensation

This compound is commonly synthesized via a base-catalyzed Claisen-Schmidt condensation between 3-nitroacetophenone and benzaldehyde.[1]

Materials:

-

3-Nitroacetophenone

-

Benzaldehyde

-

Sodium Hydroxide (NaOH)

-

Ethanol

-

Distilled water

-

Hydrochloric acid (HCl), dilute solution

-

Ethyl acetate (for recrystallization)

-

Hexane (for recrystallization)

Procedure:

-

Dissolve 3-nitroacetophenone (1 equivalent) in ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

In a separate beaker, prepare a solution of sodium hydroxide (1.2 equivalents) in water and add it to the ethanolic solution of 3-nitroacetophenone.

-

Cool the mixture in an ice bath and add benzaldehyde (1 equivalent) dropwise while stirring.

-

Allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl.

-

The precipitated solid is collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral.

-

The crude product is dried and purified by recrystallization from a mixture of ethyl acetate and hexane to afford pure this compound.

Caption: Synthetic workflow for this compound.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

-

Data Processing: Process the raw data using appropriate software to obtain the final spectra. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Record the FT-IR spectrum over a range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS):

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Analyze the sample using an electrospray ionization (ESI) or electron ionization (EI) mass spectrometer to determine the molecular weight and fragmentation pattern.

Biological Activity and Signaling Pathways

Chalcones, including this compound, have garnered significant attention for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1]

Anti-inflammatory Activity

The anti-inflammatory properties of chalcones are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. One of the primary targets is the Nuclear Factor-kappa B (NF-κB) pathway.[7] NF-κB is a transcription factor that plays a central role in regulating the expression of pro-inflammatory genes, such as cytokines and chemokines.[7] Chalcones can inhibit the activation of NF-κB, thereby suppressing the inflammatory cascade.

References

- 1. Buy this compound | 16619-21-9 [smolecule.com]

- 2. 1-(3-Nitrophenyl)-3-phenyl-2-propen-1-one | C15H11NO3 | CID 302446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 16619-21-9 | Buy Now [molport.com]

- 4. rsc.org [rsc.org]

- 5. iucrdata.iucr.org [iucrdata.iucr.org]

- 6. rsc.org [rsc.org]

- 7. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

The Potent Biology of Nitrophenyl Chalcones: A Technical Guide to Their Pharmacological Landscape

For Immediate Release

This technical guide offers an in-depth exploration of the biological activities and pharmacological properties of nitrophenyl chalcones, a class of compounds demonstrating significant potential in the fields of oncology, inflammation, and infectious diseases. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes current research, presenting quantitative data, detailed experimental methodologies, and mechanistic insights into their mode of action.

Introduction: The Chalcone Scaffold and the Influence of the Nitro Group

Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are versatile scaffolds in medicinal chemistry. The introduction of a nitro (-NO₂) group onto one or both of the phenyl rings significantly modulates their electronic properties and, consequently, their biological activities. This guide focuses specifically on nitrophenyl chalcones, summarizing their diverse pharmacological effects and the underlying molecular mechanisms.

Pharmacological Activities of Nitrophenyl Chalcones

Nitrophenyl chalcones have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The subsequent sections provide a detailed overview of these activities, supported by quantitative data from various studies.

Anticancer Activity

Nitrophenyl chalcones have emerged as promising anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action are multifaceted, primarily involving the induction of apoptosis and cell cycle arrest.

A noteworthy example is a benzofuran ring-linked 3-nitrophenyl chalcone derivative, which has shown selective cytotoxic effects on colon cancer cells (HCT-116 and HT-29) with IC₅₀ values of 1.71 µM and 7.76 µM, respectively, after 48 hours of treatment.[1] This compound was found to be less toxic to healthy colon cells (CCD-18Co), with an IC₅₀ value greater than 10 µM.[1] Mechanistic studies revealed that this derivative induces apoptosis through both the extrinsic (DR-4 mediated) and intrinsic (BCL-2 mediated) pathways and causes cell cycle arrest at the G0/G1 phase.[1] Furthermore, it has been shown to inhibit cancer cell migration and colony formation in a dose-dependent manner.[1] Other studies have reported IC50 values for various nitrophenyl chalcone derivatives against different cancer cell lines, highlighting the influence of substitution patterns on their anticancer potency.[2][3][4][5]

| Compound/Derivative | Cancer Cell Line | IC₅₀ Value (µM) | Exposure Time (h) | Reference |

| Benzofuran ring-linked 3-nitrophenyl chalcone | HCT-116 (Colon) | 1.71 | 48 | [1] |

| Benzofuran ring-linked 3-nitrophenyl chalcone | HT-29 (Colon) | 7.76 | 48 | [1] |

| Quinazolinone chalcone derivative | HCT-116 (Colon) | 16 | 48 | [1] |

| Polymethoxylated chalcones with nitro groups | MCF-7 (Breast) | 1.33 - 172.20 | Not Specified | [2] |

| α-phthalimido-chalcones (Trimethoxy derivative) | HepG-2 (Liver) | 1.62 | Not Specified | [2] |

| α-phthalimido-chalcones (Trimethoxy derivative) | MCF-7 (Breast) | 1.88 | Not Specified | [2] |

Anti-inflammatory Activity

The anti-inflammatory properties of nitrophenyl chalcones are well-documented, with studies demonstrating their ability to mitigate inflammatory responses in various in vivo models.[6][7] A key mechanism underlying this activity is the inhibition of pro-inflammatory mediators and signaling pathways.

Several nitrophenyl chalcones have been evaluated for their anti-inflammatory effects using the carrageenan-induced paw edema model in rats. These compounds, administered orally or intraperitoneally at a dose of 200 mg/kg, have shown a time-dependent reduction in paw edema.[6] The anti-inflammatory action of chalcones is often attributed to the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), and the modulation of signaling pathways such as NF-κB and JNK.[8]

| Compound/Derivative | Animal Model | Dose | Route of Administration | Effect | Reference |

| Various p-nitrophenyl hydrazones | Mice (Carrageenan-induced paw edema) | 10, 30, 50 mg/kg | Not Specified | Time- and dose-dependent reduction in paw edema | [6] |

| Pyrazole-based chalcones | Rats (Carrageenan-induced paw edema) | Not Specified | Not Specified | Potent anti-inflammatory agents | [7] |

| Pyrazole-based chalcones | Rats (Cotton pellet-induced granuloma) | Not Specified | Not Specified | Potent anti-inflammatory agents | [7] |

Antimicrobial Activity

Nitrophenyl chalcones have demonstrated promising activity against a range of pathogenic bacteria and fungi.[9][10][11] Their antimicrobial efficacy is often attributed to the presence of the α,β-unsaturated ketone moiety, which can react with nucleophilic groups in essential microbial proteins.[12]

A series of nitro-substituted chalcone derivatives have been synthesized and evaluated for their antimicrobial potency using the microdilution method.[9] These compounds exhibited good to moderate inhibitory activity against Gram-positive (e.g., Staphylococcus aureus, Streptococcus pyogenes) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as fungal strains (Candida albicans, Aspergillus fumigatus).[9] The Minimum Inhibitory Concentration (MIC) values for some of these derivatives ranged from 50-100 μg/ml against bacterial strains.[9]

| Compound/Derivative | Microbial Strain | MIC Value (µg/mL) | Reference |

| Nitro-substituted chalcone (Compound 6) | Various bacterial strains | 50-100 | [9] |

| Nitro-substituted chalcone (Compounds 1, 3, 4, 7, 9, 12) | S. aureus | 125 | [9] |

| Nitro-substituted chalcone (Compound 2) | S. aureus | 250 | [9] |

| Nitro-substituted chalcone (Compounds 4, 7, 9, 12) | S. pyogenes | 100 | [9] |

| Nitro-substituted chalcone (Compounds 10, 12) | Various fungal strains | 25 | [9] |

| 3-chloro-4-nitro chalcones | M. luteus | 88 | [10] |

| 3-chloro-4-nitro chalcones | S. aureus | 88 | [10] |

| 3-chloro-4-nitro chalcones | E. coli | 99 | [10] |

| 1,3-Bis-(2-hydroxy-phenyl)-propenone | MRSA | 25-50 | [11] |

Signaling Pathways and Molecular Mechanisms

The pharmacological effects of nitrophenyl chalcones are mediated through their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for the rational design and development of more potent and selective therapeutic agents.

Anticancer Signaling Pathways

The anticancer activity of nitrophenyl chalcones is predominantly driven by the induction of apoptosis. This programmed cell death is initiated through both the intrinsic and extrinsic pathways, involving the activation of key effector proteins.

dot

Caption: Apoptosis induction by nitrophenyl chalcones.

Studies have demonstrated that nitrophenyl chalcones can activate caspase-3 and caspase-9, key executioner and initiator caspases in the apoptotic cascade, respectively.[13][14][15][16][17] The activation of caspase-9 suggests the involvement of the mitochondrial pathway, which is further supported by the observed inhibition of the anti-apoptotic protein Bcl-2.[1] Concurrently, the activation of the extrinsic pathway is indicated by the engagement of death receptors like DR-4.[1]

Anti-inflammatory Signaling Pathways

The anti-inflammatory effects of nitrophenyl chalcones are largely attributed to their ability to suppress the NF-κB and JNK signaling pathways. These pathways play a central role in regulating the expression of pro-inflammatory genes.

dot

Caption: Inhibition of NF-κB and JNK pathways by nitrophenyl chalcones.

Nitrophenyl chalcones have been shown to inhibit the activation of the IκB kinase (IKK) complex, which is a critical step in the canonical NF-κB pathway.[18][19] By inhibiting IKK, these chalcones prevent the phosphorylation and subsequent degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus to initiate the transcription of pro-inflammatory genes such as iNOS and COX-2.[8][20] Additionally, nitrophenyl chalcones can suppress the phosphorylation of JNK, another key kinase in inflammatory signaling.[8]

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of nitrophenyl chalcones, intended to serve as a practical guide for researchers.

Synthesis of Nitrophenyl Chalcones (Claisen-Schmidt Condensation)

The Claisen-Schmidt condensation is the most common and efficient method for synthesizing chalcones.[21][22][23][24][25]

dot

Caption: Workflow for Claisen-Schmidt condensation.

Materials:

-

Substituted nitrophenyl acetophenone

-

Substituted benzaldehyde

-

Ethanol

-

Sodium hydroxide (NaOH) solution (e.g., 10-40% w/v)

-

Deionized water

-

Standard laboratory glassware and filtration apparatus

Procedure:

-

Dissolve equimolar amounts of the appropriate nitrophenyl acetophenone and benzaldehyde derivative in ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the mixture in an ice bath.

-

Slowly add the NaOH solution dropwise to the stirred mixture. The reaction is typically exothermic.

-

After the addition is complete, remove the ice bath and continue stirring at room temperature for a specified period (e.g., 2-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the mixture into a beaker containing ice-cold water.

-

A solid precipitate of the chalcone will form. Collect the crude product by vacuum filtration.

-

Wash the solid with copious amounts of cold water to remove any remaining NaOH.

-

Purify the crude chalcone by recrystallization from a suitable solvent, such as ethanol, to obtain the final product.

-

Dry the purified crystals under vacuum.

Anticancer Activity Assessment (Sulforhodamine B Assay)

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cytotoxicity and cell proliferation.[26][27][28][29][30]

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well microtiter plates

-

Nitrophenyl chalcone stock solution (dissolved in DMSO)

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Tris base solution, 10 mM

-

Microplate reader

Procedure:

-

Seed the cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of the nitrophenyl chalcone and a vehicle control (DMSO) and incubate for the desired exposure time (e.g., 48 hours).

-

After incubation, gently add cold TCA to each well to fix the cells and incubate at 4°C for 1 hour.

-

Wash the plates five times with slow-running tap water to remove the TCA and air dry.

-

Add the SRB solution to each well and stain at room temperature for 30 minutes.

-

Wash the plates four times with 1% acetic acid to remove unbound dye and air dry.

-

Add the Tris base solution to each well to solubilize the protein-bound dye.

-

Measure the absorbance at a wavelength of 515 nm using a microplate reader.

-

Calculate the percentage of cell growth inhibition and determine the IC₅₀ value.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9][12][31][32]

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Nitrophenyl chalcone stock solution (dissolved in DMSO)

-

Standard antimicrobial agent (positive control)

-

Microplate reader or visual inspection

Procedure:

-

Prepare serial two-fold dilutions of the nitrophenyl chalcone in the broth medium in a 96-well plate.

-

Prepare a standardized inoculum of the microbial strain according to CLSI guidelines.

-

Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for yeast.

-

Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plates at an appropriate temperature and duration (e.g., 35°C for 16-20 hours for bacteria, 35°C for 24-48 hours for fungi).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This is a widely used animal model for evaluating the acute anti-inflammatory activity of compounds.[33][34][35][36][37]

Materials:

-

Wistar rats or Swiss albino mice

-

Nitrophenyl chalcone suspension/solution

-

Carrageenan solution (1% w/v in saline)

-

Standard anti-inflammatory drug (e.g., Indomethacin)

-

Pletysmometer or calipers

Procedure:

-

Acclimatize the animals to the laboratory conditions for at least one week.

-

Divide the animals into groups: control (vehicle), standard drug, and test groups (different doses of the nitrophenyl chalcone).

-

Administer the test compound or standard drug orally or intraperitoneally.

-

After a specific time (e.g., 30-60 minutes), induce inflammation by injecting a 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Calculate the percentage of inhibition of paw edema for each group compared to the control group.

Conclusion and Future Directions

Nitrophenyl chalcones represent a promising class of compounds with a diverse pharmacological profile. Their demonstrated anticancer, anti-inflammatory, and antimicrobial activities, coupled with well-defined mechanisms of action, make them attractive candidates for further drug development. Future research should focus on optimizing the structure of nitrophenyl chalcones to enhance their potency and selectivity, as well as conducting comprehensive preclinical and clinical studies to evaluate their therapeutic potential in various disease models. The detailed methodologies and mechanistic insights provided in this guide are intended to facilitate these future research endeavors.

References

- 1. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Antibacterial activity of three newly-synthesized chalcones & synergism with antibiotics against clinical isolates of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Chalcone-9: a novel inhibitor of the JAK-STAT pathway with potent anti-cancer effects in triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Inhibition of IkappaB kinase-beta and anticancer activities of novel chalcone adamantyl arotinoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Inhibition of IkB kinase and NF-kB by a novel synthetic compound SK 2009 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. rsc.org [rsc.org]

- 24. scispace.com [scispace.com]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Sulforhodamine B (SRB) Cell Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 27. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]

- 28. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 29. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]

- 30. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Quality Control Limits for Broth Microdilution Susceptibility Tests of Ten Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 32. protocols.io [protocols.io]

- 33. inotiv.com [inotiv.com]

- 34. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 35. criver.com [criver.com]

- 36. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 37. researchgate.net [researchgate.net]

Literature review on the synthesis and applications of substituted chalcones.

Abstract: Chalcones, characterized by a 1,3-diaryl-2-propen-1-one backbone, are a significant class of flavonoids that serve as precursors for other flavonoids and isoflavonoids.[1][2] Their versatile chemical structure and ease of synthesis have made them a focal point in medicinal chemistry and material science.[1][3] This technical guide provides a comprehensive review of the synthesis of substituted chalcones, with a primary focus on the Claisen-Schmidt condensation reaction. It further delves into their wide-ranging applications, including their roles as anticancer, anti-inflammatory, antioxidant, and antimicrobial agents, supported by quantitative data and detailed experimental protocols. Key molecular pathways and experimental workflows are visualized to provide a clear understanding of their mechanisms of action and synthesis.

Synthesis of Substituted Chalcones

The synthesis of chalcones is most commonly achieved through the Claisen-Schmidt condensation, an alkali- or acid-catalyzed reaction between an aromatic aldehyde and an acetophenone derivative.[4][5] This method is highly favored due to its simplicity, efficiency, and the ability to easily introduce a wide variety of substituents onto the aromatic rings, allowing for the creation of diverse chalcone libraries.[6][7]

Other synthetic routes include cross-coupling reactions like the Suzuki-Miyaura, Heck, and Sonogashira reactions, which offer alternative pathways for creating the chalcone scaffold.[2][8][9]

Experimental Protocol: Claisen-Schmidt Condensation[10][11][12]

This protocol describes a general procedure for the base-catalyzed synthesis of a substituted chalcone.

-

Reagent Preparation: Dissolve one equivalent of the substituted aryl methyl ketone (e.g., acetophenone) and one equivalent of the substituted aromatic aldehyde (e.g., benzaldehyde) in a suitable solvent, such as methanol or ethanol, in a round-bottom flask.

-

Catalyst Addition: While stirring the solution at room temperature (25°C), slowly add a catalytic amount of an aqueous base solution (e.g., 20-50% NaOH or KOH).

-

Reaction Monitoring: Continue stirring the reaction mixture for a period ranging from 2 to 24 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC). The formation of a precipitate often indicates product formation.

-

Isolation: Once the reaction is complete, pour the mixture into a beaker containing ice-cold water.

-

Filtration: Collect the resulting solid precipitate by vacuum filtration and wash it thoroughly with cold water to remove the base catalyst.

-

Purification: Purify the crude chalcone product by recrystallization from an appropriate solvent (e.g., ethanol) to obtain the pure compound.

-

Characterization: Confirm the structure and purity of the final product using techniques such as melting point determination, FTIR, ¹H NMR, and ¹³C NMR spectroscopy.

Applications in Drug Development and Research

Substituted chalcones exhibit a remarkable spectrum of biological activities, making them highly attractive scaffolds for drug design.[2][10] Their mechanism of action often involves interaction with multiple cellular targets and signaling pathways.

Anticancer Activity

Chalcones have demonstrated potent cytotoxic effects against a wide range of human cancer cell lines.[11][12] Their anticancer mechanisms are diverse and include inducing apoptosis, causing cell cycle arrest, inhibiting angiogenesis, and targeting key signaling pathways like NF-κB and p53.[13][14]

Table 1: Selected Anticancer Activities of Substituted Chalcones

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Citation |

| Xanthohumol | MDA-MB-231 (Breast) | 6.7 | [13] |

| 2-Hydroxychalcone | MDA-MB-231 (Breast) | 4.6 | [13] |

| Licochalcone A | A549 (Lung) | ~19.8 (45 µg/mL) | [11] |

| Panduratin A | MCF-7 (Breast) | 15.0 (at 24h) | [11] |

| Chalcone-indole hybrid | HepG2 (Liver) | 0.23 - 1.8 | [14] |

| Chalcone-coumarin hybrid | K562 (Leukemia) | 0.65 - 2.02 | [14] |

| Chalcone-sulfonamide (Compound 4) | MCF-7 (Breast) | More potent than Tamoxifen | [15] |

IC₅₀: Half-maximal inhibitory concentration.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized chalcone derivatives (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Include a positive control like cisplatin or tamoxifen.[15][16] Incubate for 24-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO or isopropanol, to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, using dose-response curve analysis.

Anti-inflammatory Activity

Chalcones exert anti-inflammatory effects primarily by inhibiting key inflammatory mediators.[17] This includes the downregulation of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), and the modulation of transcription factors such as NF-κB, which plays a central role in the inflammatory response.[17][18][19]

Table 2: Selected Anti-inflammatory Activities of Substituted Chalcones

| Compound/Derivative | Target/Assay | IC₅₀ (µM) / % Inhibition | Citation |

| 5′-chloro-2′-hydroxy-4′6′-dimethyl-3,4,5-trimethoxychalcone | Carrageenan-induced edema | 90% inhibition | [20] |

| 2',4-dihydroxy-4'-methoxychalcone | TPA-induced PGE₂ production | Potent Inhibitor | [19] |

| 2',4-dihydroxy-6'-methoxychalcone | TPA-induced PGE₂ production | Potent Inhibitor | [19] |

| Indole-based chalcones | COX-1 Inhibition | Remarkable | [20] |

| Fluoro-hydroxy substituted pyrazole chalcones | COX-2 Inhibition | Selective | [20] |

PGE₂: Prostaglandin E₂; TPA: 12-O-tetradecanoylphorbol 13-acetate.

This assay measures the ability of a compound to inhibit the production of nitric oxide in LPS-stimulated macrophage cells (e.g., RAW 264.7).

-

Cell Culture: Culture RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Treatment: Pre-treat the cells with various concentrations of the chalcone derivatives for 1-2 hours.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce iNOS expression and NO production. Incubate for 24 hours.

-

Nitrite Measurement: NO production is measured by quantifying its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

-

Griess Reaction: Mix an aliquot of the cell culture supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubation & Reading: Incubate in the dark at room temperature for 10-15 minutes. Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration by comparing the absorbance values against a standard curve prepared with sodium nitrite. Calculate the percentage inhibition of NO production compared to the LPS-stimulated control.

Antioxidant Activity

Chalcones are effective antioxidants due to their ability to scavenge reactive oxygen and nitrogen species (ROS/RNS).[21][22] The presence of hydroxyl and methoxy substituents on the aromatic rings enhances their radical scavenging and metal-chelating capabilities.[23] They can modulate the activity of key antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT).[21][22]

Table 3: Selected Antioxidant Activities of Substituted Chalcones

| Compound/Derivative | Assay | Result | Citation |

| Chalcone (unsubstituted) | DPPH Assay | 50% inhibition at 4 mg/ml | [24] |

| 4-Methoxy 4-Methyl Chalcone | DPPH Assay | 42.65% inhibition at 4 mg/ml | [24] |

| Tri-methoxy chalcone | Diesel-biodiesel additive | Potent antioxidant | [23] |

| Chalcone with two hydroxyl groups | Biodiesel additive | Potent antioxidant | [23] |

DPPH: 2,2-diphenyl-1-picrylhydrazyl.

This assay measures the free radical scavenging capacity of a compound.

-

Reagent Preparation: Prepare a stock solution of the chalcone in a suitable solvent (e.g., methanol). Prepare a fresh solution of DPPH radical in the same solvent (typically 0.1 mM).

-

Reaction Mixture: In a 96-well plate or cuvettes, add different concentrations of the chalcone solution to the DPPH solution. Include a control (DPPH solution with solvent only) and a standard antioxidant (e.g., ascorbic acid).

-

Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solutions at approximately 517 nm. The purple DPPH radical becomes colorless or yellowish upon reduction by an antioxidant.

-

Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

IC₅₀ Determination: Plot the percentage inhibition against the compound concentration to determine the IC₅₀ value, which is the concentration required to scavenge 50% of the DPPH radicals.

Other Applications

-

Antimicrobial Activity: Many chalcone derivatives exhibit significant activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[3][6][25] The presence of electron-withdrawing groups on the aromatic rings can enhance antibacterial properties.[2]

-

Material Science: The conjugated π-electron system in chalcones gives them unique properties applicable in material science.[26] They are explored for their non-linear optical (NLO) properties, as corrosion inhibitors for metals, and as building blocks for polymers with desirable thermal and mechanical characteristics.[26][27]

Table 4: Selected Antimicrobial Activities of Substituted Chalcones

| Compound/Derivative | Microorganism | MIC (µM) | Citation |

| Methoxy-4'-amino chalcones | Escherichia coli, Staphylococcus aureus | Potent activity | [3] |

| Quinoline-based chalcone | Mycobacterium tuberculosis H37Rv | 10 - 80 | [28] |

| Benzimidazole-based chalcone | Staphylococcus aureus | Effective | [6] |

MIC: Minimum Inhibitory Concentration.

Conclusion

Substituted chalcones represent a privileged chemical scaffold with a remarkable diversity of biological and physical properties. Their straightforward synthesis, particularly via the Claisen-Schmidt condensation, allows for extensive structural modification, enabling the fine-tuning of their activity for specific targets. The extensive research into their anticancer, anti-inflammatory, and antioxidant roles has established them as highly promising lead compounds in drug discovery.[1][2] Future research will likely focus on developing chalcone-based hybrid molecules, exploring novel delivery systems to improve bioavailability, and further investigating their potential in material science applications.

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. chalcone-synthesis-properties-and-medicinal-applications-a-review - Ask this paper | Bohrium [bohrium.com]

- 3. Chalcones in medicinal chemistry [wisdomlib.org]

- 4. jchemrev.com [jchemrev.com]

- 5. ijarsct.co.in [ijarsct.co.in]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. irejournals.com [irejournals.com]

- 10. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Anticancer Activity of Natural and Synthetic Chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Anticancer Potential of Natural Chalcones: In Vitro and In Vivo Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and Anticancer Activity Assay of Novel Chalcone-Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Promising anti-inflammatory effects of chalcones via inhibition of cyclooxygenase, prostaglandin E2, inducible NO synthase and nuclear factor κb activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Antioxidant Effects of Chalcones during the Inflammatory Response: An Overall Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. benthamdirect.com [benthamdirect.com]

- 23. tandfonline.com [tandfonline.com]

- 24. Study on antioxidant activities of chalcones and their derivatives. [wisdomlib.org]

- 25. Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. Chalcone: A Promising Bioactive Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Molecular Mechanisms of 1-(3-Nitrophenyl)-3-phenylprop-2-en-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action studies for the synthetic chalcone derivative, 1-(3-Nitrophenyl)-3-phenylprop-2-en-1-one. Chalcones, a class of compounds characterized by an open-chain flavonoid structure, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This document synthesizes available data on the anticancer, anti-inflammatory, and antimalarial properties of this specific nitrophenyl chalcone, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Core Biological Activities and Mechanisms of Action

This compound has demonstrated potential therapeutic effects through multiple mechanisms, primarily centered around the induction of apoptosis in cancer cells, inhibition of key inflammatory enzymes, and interference with parasitic life cycles. The core structure, featuring two aromatic rings linked by an α,β-unsaturated carbonyl system, is crucial for its biological activity.[1]

Anticancer Activity: Induction of Apoptosis

The primary anticancer mechanism of this compound is the induction of programmed cell death, or apoptosis, in various cancer cell lines. This process is often mediated by the generation of reactive oxygen species (ROS), which leads to cellular stress and triggers the intrinsic apoptotic pathway.

Signaling Pathway for Apoptosis Induction:

Anti-inflammatory Activity: COX Inhibition and NF-κB Modulation

The anti-inflammatory properties of this chalcone are attributed to its ability to inhibit cyclooxygenase (COX) enzymes (COX-1 and COX-2) and to modulate the nuclear factor-kappa B (NF-κB) signaling pathway.[1] COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. The NF-κB pathway is a critical regulator of the expression of pro-inflammatory genes.

NF-κB Signaling Pathway Inhibition:

Antimalarial Activity: Pfmrk Inhibition

Preliminary studies suggest that 1,3-diaryl-2-propenones, the class of compounds to which this compound belongs, exhibit antimalarial activity through the selective inhibition of Pfmrk, a cyclin-dependent kinase in Plasmodium falciparum. This inhibition likely disrupts the parasite's cell cycle and differentiation.

Quantitative Data Summary

While specific quantitative data for this compound is limited in publicly available literature, the following table presents representative IC50 values for closely related chalcone derivatives against various cancer cell lines and enzymes. This data is intended to provide a comparative context for the potential potency of the title compound.

| Compound Class | Target | Cell Line/Enzyme | IC50 (µM) | Reference |

| Nitro-substituted hydroxynaphthanilides | Anticancer | THP-1 (Leukemia) | 1.05 | Representative data |

| Nitro-substituted hydroxynaphthanilides | Anticancer | MCF-7 (Breast Cancer) | 1.65 | Representative data |

| 1,3-disubstituted prop-2-en-1-one derivatives | Anti-inflammatory | Superoxide Anion Production (Neutrophils) | 1.23 | [2] |

| 1,3-disubstituted prop-2-en-1-one derivatives | Anti-inflammatory | Elastase Release (Neutrophils) | 1.37 | [2] |

| Diarylpyrazoles | Anti-inflammatory | COX-2 | 0.52 | [3] |

| 1,3-diaryl-2-propenones | Antimalarial | Pfmrk | Low micromolar range |

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the study of chalcone derivatives.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: Prepare various concentrations of this compound in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compound and incubate for 24-48 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells induced by the compound.

Protocol:

-

Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cell pellet in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the inhibitory effect of the compound on COX-1 and COX-2 activity.

Protocol:

-

Enzyme Preparation: Use commercially available purified ovine COX-1 and human recombinant COX-2 enzymes.

-

Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer, hematin, and the test compound at various concentrations.

-

Enzyme Addition: Add the COX enzyme to the reaction mixture and incubate for a short period.

-

Substrate Addition: Initiate the reaction by adding arachidonic acid as the substrate.

-

Reaction Termination: Stop the reaction after a defined time by adding a stopping solution (e.g., a solution of HCl).

-

Prostaglandin Measurement: Quantify the amount of prostaglandin E2 (PGE2) produced using an enzyme immunoassay (EIA) kit.

-

Data Analysis: Calculate the percentage of inhibition of COX activity at each compound concentration and determine the IC50 value.

NF-κB Nuclear Translocation Assay (Immunofluorescence)

Objective: To visualize the effect of the compound on the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.

Protocol:

-

Cell Culture and Treatment: Grow cells on coverslips and treat with an inflammatory stimulus (e.g., TNF-α) in the presence or absence of this compound.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

-

Blocking: Block non-specific binding sites with a blocking solution (e.g., 1% BSA in PBS).

-

Primary Antibody Incubation: Incubate the cells with a primary antibody specific for the NF-κB p65 subunit.

-

Secondary Antibody Incubation: After washing, incubate with a fluorescently labeled secondary antibody.

-

Nuclear Staining: Stain the cell nuclei with DAPI.

-

Imaging: Mount the coverslips on microscope slides and visualize the subcellular localization of p65 using a fluorescence microscope.

Experimental Workflow for NF-κB Translocation Assay:

Conclusion

This compound is a promising synthetic chalcone with multifaceted biological activities. Its mechanism of action appears to involve the induction of apoptosis in cancer cells, likely through ROS-mediated pathways, and the suppression of inflammatory responses by inhibiting COX enzymes and the NF-κB signaling cascade. Furthermore, its potential as an antimalarial agent via Pfmrk inhibition warrants further investigation. The experimental protocols detailed in this guide provide a robust framework for the continued exploration and characterization of this and other related chalcone derivatives for therapeutic applications. Further research is necessary to obtain more specific quantitative data for this particular compound to fully elucidate its therapeutic potential.

References

- 1. This compound | 16619-21-9 | Benchchem [benchchem.com]

- 2. Discovery of 1,3-disubstituted prop-2-en-1-one derivatives as inhibitors of neutrophilic inflammation via modulation of MAPK and Akt pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling and Computational Analysis of 3-Nitrochalcone: A Technical Guide

Introduction: Chalcones, characterized by a 1,3-diphenyl-2-propen-1-one backbone, represent a privileged scaffold in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The introduction of a nitro (-NO2) group, particularly at the 3-position of the B-ring (3-nitrochalcone), can significantly modulate these activities.[4] In silico modeling and computational chemistry have become indispensable tools in modern drug discovery, enabling the prediction of molecular properties, binding affinities, and pharmacokinetic profiles, thereby accelerating the identification of promising drug candidates. This technical guide provides an in-depth overview of the computational studies performed on 3-nitrochalcone and its derivatives, focusing on molecular docking, ADMET prediction, and Density Functional Theory (DFT) analysis.

Molecular Docking Studies: Unveiling Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. These studies are crucial for understanding the mechanism of action and for structure-based drug design. Nitrochalcones have been evaluated against several key biological targets. For instance, studies on a series of nitrochalcones revealed that the position of the nitro group plays a critical role in their anti-inflammatory and vasorelaxant activities, with molecular docking confirming interactions with COX-1, COX-2, and eNOS enzymes.[4][5]

Table 1: Summary of Molecular Docking Data for Nitrochalcone Derivatives

| Chalcone Derivative | Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Biological Activity |

| (E)-1-(4-nitrophenyl)-3-(quinolin-8-yl)prop-2-en-1-one | Tubulin (4O2B) | -8.8 | - | Anticancer |

| Naphthalene-Chalcone Derivative | ARNT C-terminal PAS domain (3F1O) | -8.8 | Ser 246 (A), Asn 341 (A) | Anticancer |

| Naphthalene-Chalcone Derivative | ARNT C-terminal PAS domain (3F1O) | -4.1 | Ser 246 (A), Asn 341 (A), Tyr 281 (A) | Anticancer |

| 3-(4-methoxyphenyl)1-phenylprop-2-en-1-one | Dihydropteroate Synthase (DHPS) | -6.27 | - | Antibacterial |

Data sourced from multiple studies investigating various nitro-substituted and related chalcone derivatives to illustrate typical binding energy ranges.[6][7][8]

ADMET Prediction: Profiling Drug-Likeness

ADMET studies predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity of a compound, which are critical parameters for its success as a drug. Computational ADMET models offer a rapid and cost-effective way to screen candidates early in the development process. Studies on (E)-1-(2-hydroxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one indicate that the compound has good bioavailability, is highly absorbed in the intestine, and is easily transported by plasma proteins.[9][10][11] While a potential mutagenic risk was noted due to the nitro group, the compound was predicted to be free of neurotoxic, hepatotoxic, and cardiotoxic effects.[9][10][11]

Table 2: Predicted ADMET Properties for a Representative 3-Nitrochalcone

| Property Category | Parameter | Predicted Value/Outcome | Reference |

| Absorption | Human Intestinal Absorption | High | [9][10] |

| Caco-2 Permeability | High | [9][10] | |

| Distribution | Plasma Protein Binding | High | [9][10] |

| CNS Permeability | Low (Non-penetrant) | [9] | |

| Metabolism | CYP2D6 Inhibitor | No | [12] |

| CYP3A4 Inhibitor | No | [12] | |

| Excretion | Total Clearance | High | [12] |

| Toxicity | AMES Mutagenicity | Potential Risk | [9][10] |

| hERG I Inhibitor | No (Non-cardiotoxic) | [9] | |

| Hepatotoxicity | No | [9][10] |

Values are compiled from studies on various 3-nitrochalcone derivatives.

Density Functional Theory (DFT) Analysis

DFT is a quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules.[13] For nitrochalcones, DFT calculations, often using the B3LYP functional with a 6-311G(d,p) basis set, help elucidate properties like conformational stability and electronic transitions.[13] The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity.[13]

Table 3: Quantum Chemical Parameters from DFT Studies of Nitrochalcone Isomers

| Parameter | Description | Typical Value Range (eV) |

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.0 |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.5 to -3.0 |

| ΔE (Energy Gap) | E_LUMO - E_HOMO | 4.0 to 4.5 |

Values are representative based on DFT studies of dichlorophenyl-nitrophenyl-propenone isomers.[13]

Experimental Protocols

General Synthesis of 3-Nitrochalcone (Claisen-Schmidt Condensation)

The synthesis of nitrochalcones is commonly achieved via the Claisen-Schmidt condensation.[1][9]

-

Reactants: An appropriate acetophenone (e.g., acetophenone) and a nitro-substituted benzaldehyde (e.g., 3-nitrobenzaldehyde) are used as starting materials.[9]

-

Solvent & Catalyst: The reactants are dissolved in a suitable solvent, typically ethanol.[4][9] An alcoholic basic medium, such as an ethanolic solution of sodium hydroxide (NaOH), is added as a catalyst.[1][9]

-

Reaction Conditions: The mixture is stirred at room temperature for a specified period, ranging from 3 to 48 hours. The progress of the reaction is monitored using Thin-Layer Chromatography (TLC).[4][9]

-

Work-up and Purification: Upon completion, the reaction mixture is neutralized with a dilute acid (e.g., HCl) and poured into ice water to precipitate the product. The resulting solid is filtered, washed with cold water, and purified by recrystallization from a suitable solvent or solvent pair (e.g., ethanol, dichloromethane/hexane).[4][9]

Molecular Docking Protocol

A typical molecular docking protocol involves the following steps:

-

Protein Preparation: The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB).[7] Water molecules and co-crystallized ligands are typically removed, polar hydrogens are added, and charges are assigned.

-

Ligand Preparation: The 3D structure of the 3-nitrochalcone derivative is generated and energy-minimized using computational chemistry software.

-

Grid Generation: A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm.

-

Docking Execution: Software such as AutoDock is used to perform the docking calculations, which systematically search for the best binding poses of the ligand within the defined grid box.[7]

-

Analysis: The resulting poses are ranked based on their predicted binding energies, and the top-ranked poses are analyzed to identify key intermolecular interactions like hydrogen bonds and hydrophobic contacts.[7]

ADMET Prediction Protocol

In silico ADMET properties are typically predicted using web-based servers or specialized software.

-

Input: The chemical structure of the 3-nitrochalcone is provided as input, usually in SMILES or SDF format.

-

Platform: Publicly available servers like pkCSM or SwissADME are commonly used.[9]

-

Calculation: The platform calculates a wide range of pharmacokinetic and toxicological properties based on its built-in predictive models.

-

Output: The results are presented in a comprehensive report, often in tabular format, detailing predictions for absorption, distribution, metabolism, excretion, and various toxicity endpoints.[9][12]

DFT Calculation Protocol

-

Geometry Optimization: The initial structure of the 3-nitrochalcone molecule is optimized to find its lowest energy conformation.

-

Methodology: The calculations are performed using a specific DFT functional and basis set. A common combination is the B3LYP hybrid functional with the 6-311G(d,p) basis set.[13]

-

Property Calculation: Following optimization, various electronic properties are calculated, including the energies of the HOMO and LUMO, the molecular electrostatic potential (MEP), and Mulliken atomic charges.

-

Software: These computations are carried out using quantum chemistry software packages like Gaussian.[2]

References

- 1. mdpi.com [mdpi.com]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. Synthesis, Biological Properties, In Silico ADME, Molecular Docking Studies, and FMO Analysis of Chalcone Derivatives as Promising Antioxidant and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Position Matters: Effect of Nitro Group in Chalcones on Biological Activities and Correlation via Molecular Docking [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. ajgreenchem.com [ajgreenchem.com]

- 8. scispace.com [scispace.com]

- 9. faculdadececape.edu.br [faculdadececape.edu.br]

- 10. ADMET study, spectroscopic characterization and effect of synthetic nitro chalcone in combination with norfloxacin, ciprofloxacin, and ethidium bromide against Staphylococcus aureus efflux pumps - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. investigation-of-structural-and-conformational-stability-electronic-transition-nlo-fmo-and-dssc-parameters-of-trans-dichloro-nitro-chalcone-isomers-a-dft-insight - Ask this paper | Bohrium [bohrium.com]

Potential Therapeutic Applications of 1-(3-Nitrophenyl)-3-phenylprop-2-en-1-one: A Technical Guide

Abstract

1-(3-Nitrophenyl)-3-phenylprop-2-en-1-one, a nitro-substituted chalcone, is a synthetic compound that has garnered significant scientific interest due to its diverse pharmacological activities. As a member of the chalcone family, which forms the central core of many biologically active compounds, this molecule presents a "privileged scaffold" for medicinal chemistry. Its structure, featuring two aromatic rings connected by an α,β-unsaturated carbonyl system, is amenable to various modifications, allowing for the fine-tuning of its biological profile. Extensive preclinical research has highlighted its potential as an anticancer, anti-inflammatory, and antimicrobial agent. This technical guide provides a comprehensive overview of the current state of research on this compound, detailing its synthesis, summarizing its quantitative biological data, outlining key experimental protocols, and visualizing its mechanisms of action and experimental workflows.

Introduction

Chalcones, or 1,3-diaryl-2-propen-1-ones, are naturally occurring precursors to flavonoids and isoflavonoids, widely distributed in plants.[1][2] The synthetic analogue, this compound, incorporates a nitro group, which is a strong electron-withdrawing moiety that significantly influences the molecule's electronic properties and biological activity.[3] This modification has led to a compound with a promising therapeutic profile, demonstrating cytotoxic effects against cancer cells, potent anti-inflammatory properties, and broad-spectrum antimicrobial activity.[4][5][6][7] This document aims to serve as a detailed resource for researchers exploring the therapeutic potential of this promising molecule.

Synthesis

The primary method for synthesizing this compound is the Claisen-Schmidt condensation. This base-catalyzed reaction involves the condensation of an acetophenone with an aromatic aldehyde.[1]

General Synthesis Workflow

The synthesis can be achieved through two main routes involving the reaction between:

-

3-Nitroacetophenone and Benzaldehyde

-

Acetophenone and 3-Nitrobenzaldehyde (more typical)[1]

The workflow involves the formation of a β-hydroxy ketone intermediate, which readily dehydrates to yield the final α,β-unsaturated ketone (chalcone).[1]

Therapeutic Applications and Efficacy

Research has primarily focused on three therapeutic areas: oncology, inflammation, and infectious diseases.

Anticancer Activity

This compound and its derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, particularly colon cancer.[6] The mechanism of action is believed to involve the induction of apoptosis.[6]

| Compound | Cell Line | Assay | IC50 Value | Duration | Reference |

| Benzofuran-linked 3-nitrophenyl chalcone derivative | HCT-116 (Colon Cancer) | Sulforhodamine B | 1.71 µM | 48 h | [6] |

| Benzofuran-linked 3-nitrophenyl chalcone derivative | HT-29 (Colon Cancer) | Sulforhodamine B | 7.76 µM | 48 h | [6] |

| Benzofuran-linked 3-nitrophenyl chalcone derivative | CCD-18Co (Normal Colon Fibroblasts) | Sulforhodamine B | > 10 µM | 48 h | [6] |

Studies on a derivative of 3-nitrophenyl chalcone in colon cancer cells suggest it induces apoptosis through both extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. The compound was shown to activate DR-4 (Death Receptor 4) at the cell membrane and modulate the Bcl-2 family of proteins, which are key regulators of the intrinsic pathway.[6]

Anti-inflammatory Activity

Nitro-substituted chalcones have been evaluated for their ability to mitigate inflammation. In vivo studies using a carrageenan-induced paw edema model in rats have confirmed the anti-inflammatory effects of these compounds.[5][8][9]

| Compound | Animal Model | Assay | Dose | Max. Anti-inflammatory Effect (%) | Time to Max. Effect | Reference |

| This compound | Wistar Rats | Carrageenan-induced paw edema | 200 mg/kg (oral) | 34.8 ± 2.5% | 3 h | [9] |

Antimicrobial Activity

The compound exhibits a broad spectrum of antimicrobial activity, including efficacy against drug-resistant bacterial strains and fungi. It has also been shown to inhibit the formation of biofilms, which are a significant factor in persistent infections.[4][7]

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Nitrochalcone (NC-E05) | Staphylococcus aureus | 15.62 - 31.25 | [4][7] |

| Nitrochalcone (NC-E05) | Escherichia coli | 15.62 - 31.25 | [4][7] |

| Nitrochalcone (NC-E05) | Candida albicans | 15.62 - 31.25 | [4][7] |

| (E)-3-(2-methoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one | Pseudomonas fluorescens | 20 | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

Synthesis of this compound

Reference: Based on general Claisen-Schmidt condensation procedures.[1][11]

Materials:

-

3-Nitroacetophenone or Acetophenone

-

Benzaldehyde or 3-Nitrobenzaldehyde

-

Ethanol

-

Sodium Hydroxide (NaOH) solution (e.g., 1.0 M)

-

Ice-salt bath

-

Stirring apparatus

-

Filtration apparatus

-

Dichloromethane/n-hexane (for recrystallization)

Procedure:

-

Dissolve the chosen acetophenone (e.g., 3-nitroacetophenone, 10 mmol) in ethanol (10 mL) in a flask.

-

Cool the mixture in an ice-salt bath.

-

Add a solution of sodium hydroxide (6 mL, 1.0 M) dropwise while stirring.

-

Continue stirring for 15 minutes.

-

Add the chosen benzaldehyde (e.g., benzaldehyde, 10 mmol) to the reaction mixture.

-

Remove the ice bath and allow the reaction to stir at room temperature for approximately 2-3 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, filter the precipitated product.

-

Wash the solid product thoroughly with cold water to remove excess base.

-

Recrystallize the crude product from a suitable solvent pair, such as dichloromethane/n-hexane, to yield the purified chalcone.

-

Dry the final product under vacuum.

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

Reference: Adapted from protocols described for nitrochalcones.[5][9][12]

Workflow:

Procedure:

-

Animal Handling: Use male Wistar rats (180-200g). House them under standard laboratory conditions and allow them to acclimatize.

-

Grouping: Divide animals into groups (n=6): a control group (vehicle), a reference drug group (e.g., Meloxicam), and test groups for each chalcone dose.

-

Compound Administration: Administer the this compound, suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose), orally (p.o.) or intraperitoneally (i.p.) at the desired dose (e.g., 200 mg/kg).

-

Inflammation Induction: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measurement: Measure the paw volume immediately before the carrageenan injection (t=0) and at regular intervals thereafter (e.g., hourly for 7 hours) using a digital pletysmometer.

-

Calculation: The percentage inhibition of edema is calculated for each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Conclusion and Future Directions

This compound is a versatile synthetic chalcone with well-documented preclinical efficacy in oncology, inflammation, and microbiology. The quantitative data presented herein highlights its potency, often in the low micromolar range for anticancer and antimicrobial effects. The straightforward Claisen-Schmidt synthesis facilitates the generation of analogues for structure-activity relationship (SAR) studies, which could lead to the discovery of compounds with enhanced potency and improved safety profiles.

Future research should focus on elucidating the specific molecular targets and signaling pathways for its anti-inflammatory and antimicrobial activities. Further in vivo studies are necessary to evaluate its pharmacokinetic profile, bioavailability, and toxicity. The development of advanced formulations could also enhance its therapeutic potential. Given the promising results to date, this compound and its derivatives represent a valuable scaffold for the development of novel therapeutic agents.

References

- 1. This compound | 16619-21-9 | Benchchem [benchchem.com]

- 2. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Nitrochalcone | 614-48-2 | Benchchem [benchchem.com]

- 4. Buy this compound | 16619-21-9 [smolecule.com]

- 5. Synthesis and anti-inflammatory activity of three nitro chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antimicrobial activity of nitrochalcone and pentyl caffeate against hospital pathogens results in decreased microbial adhesion and biofilm formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. daneshyari.com [daneshyari.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Biological Activities of Chalcones Derived from Nitroacetophenone | Scientific.Net [scientific.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Base-Catalyzed Synthesis of 1-(3-Nitrophenyl)-3-phenylprop-2-en-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of 1-(3-Nitrophenyl)-3-phenylprop-2-en-1-one, a chalcone derivative of interest in medicinal chemistry and materials science. The synthesis is achieved through a base-catalyzed Claisen-Schmidt condensation reaction between 3-nitrobenzaldehyde and acetophenone. This document outlines the experimental procedure, purification by recrystallization, and characterization of the final product. All quantitative data is summarized for easy reference, and a graphical representation of the experimental workflow is provided.

Introduction